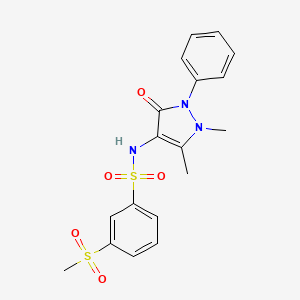

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(methylsulfonyl)benzenesulfonamide

Description

Historical Development of Pyrazole-Benzenesulfonamide Hybrid Compounds

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the cyclocondensation of β-diketones with hydrazines to form substituted pyrazoles. This foundational work laid the groundwork for modern pyrazole chemistry, which has since evolved to incorporate diverse substituents for enhanced pharmacological activity. The integration of benzenesulfonamide groups into pyrazole frameworks emerged in the late 20th century, driven by the recognition of sulfonamides’ bioactivity. For example, the 1990s saw the development of COX-2 inhibitors like Celecoxib, which combined a pyrazole core with a sulfonamide moiety to achieve selective anti-inflammatory effects.

Recent advancements include green synthesis protocols, such as nano-ZnO-catalyzed condensations of phenylhydrazine with ethyl acetoacetate, yielding 1,3,5-substituted pyrazoles in 95% efficiency. Concurrently, methods for appending sulfonamide groups have diversified, exemplified by microwave-assisted reactions that couple arylhydrazines with α-cyanoketones to form 1H-pyrazole-5-amines. These innovations have enabled the systematic exploration of pyrazole-sulfonamide hybrids, though the specific compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(methylsulfonyl)benzenesulfonamide remains underexplored in published literature.

Pharmacological Significance of Sulfonamide-Based Scaffolds

Sulfonamides are among the oldest synthetic antimicrobial agents, but their utility extends far beyond antibacterial activity. Modern medicinal chemistry exploits their ability to modulate enzymatic targets, particularly carbonic anhydrases and cyclooxygenases. The sulfonamide group’s electron-withdrawing properties and capacity for hydrogen bonding make it indispensable in drug design. For instance, 4-[5-{4-[(2-benzylidenehydrazine)carbonyl]phenyl}-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide derivatives demonstrate potent anti-inflammatory activity with reduced ulcerogenic risk compared to traditional NSAIDs.

Table 1: Pharmacological Activities of Representative Pyrazole-Sulfonamide Hybrids

The dual functionality of sulfonamides—serving both as pharmacophores and solubility-enhancing groups—makes them ideal for hybrid designs. In the case of the subject compound, the 3-(methylsulfonyl)benzenesulfonamide moiety likely enhances target binding affinity while improving pharmacokinetic properties.

Evolution of Pyrazole Chemistry in Medicinal Research

Pyrazole’s synthetic versatility has been amplified by advances in regioselective functionalization. Early methods relied on stochastic regioisomer formation, as seen in the cyclocondensation of acetylenic ketones with hydrazines, which produced 3:2 mixtures of regioisomers. Contemporary strategies employ directing groups and transition-metal catalysts to achieve precision. For example, copper triflate/ionic liquid systems enable one-pot synthesis of 1,3,5-triarylpyrazoles from chalcones and arylhydrazines with 82% yield and four-cycle catalyst reusability.

Hypervalent iodine reagents have further expanded synthetic possibilities, allowing trifluoromethylation/cyclization of acetylenic ketones under metal-free conditions to yield 3-trifluoromethylpyrazoles. These methodological strides correlate with enhanced bioactivity profiles. The compound under review benefits from such innovations, as its 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group likely derives from optimized condensation protocols that maximize regiochemical control.

Research Gaps and Scientific Rationale

Despite progress, key challenges persist:

- Selectivity Limitations : Many pyrazole-sulfonamide hybrids exhibit off-target effects due to insufficiently optimized substituent patterns.

- Synthetic Complexity : Multistep routes for polysubstituted pyrazoles remain labor-intensive, hindering structure-activity relationship (SAR) studies.

- Underexplored Hybrids : Combinations of dihydro-1H-pyrazolones with bis-sulfonamide groups, as seen in the subject compound, are rarely reported despite their potential for dual enzymatic inhibition.

The rationale for investigating this compound lies in its unique substitution pattern. The 3-oxo-2,3-dihydro-1H-pyrazol-4-yl group may confer conformational rigidity, enhancing target binding, while the 3-(methylsulfonyl)benzenesulfonamide moiety could enable simultaneous interaction with hydrophobic and polar enzyme pockets. This hybrid architecture addresses the need for multifunctional agents in conditions like chronic inflammation and oncology, where single-target therapies often fail.

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylsulfonylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S2/c1-13-17(18(22)21(20(13)2)14-8-5-4-6-9-14)19-28(25,26)16-11-7-10-15(12-16)27(3,23)24/h4-12,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPKSUAZTVPUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(methylsulfonyl)benzenesulfonamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory and Analgesic Properties

The compound has shown promising results as a non-steroidal anti-inflammatory drug (NSAID). It operates primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies indicate that derivatives of this compound exhibit superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib and indomethacin, with notable selectivity for COX-2 over COX-1 .

1.2 Antipyretic Effects

Research indicates that the compound serves as an effective antipyretic agent. Its mechanism involves the modulation of prostaglandin synthesis, which is crucial in regulating body temperature during fever .

Synthesis and Structural Insights

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(methylsulfonyl)benzenesulfonamide has been optimized to enhance yield and purity. The structural characteristics include a pyrazole moiety linked to a benzenesulfonamide group, which is essential for its biological activity. Crystallographic studies reveal that intermolecular hydrogen bonding contributes to its stability in solid-state forms .

Case Studies and Research Findings

3.1 In Vivo Studies

In vivo studies have demonstrated that this compound exhibits significant analgesic activity in animal models. For instance, one study reported a dose-dependent reduction in pain response in mice subjected to inflammatory pain models, indicating its potential for clinical application in pain management .

3.2 Toxicological Assessments

Toxicological evaluations have indicated that the compound possesses a favorable safety profile with high LD50 values in animal studies, suggesting low acute toxicity . This aspect is critical for further development into therapeutic agents.

Comparative Analysis of Related Compounds

The following table summarizes the comparative pharmacological activities of this compound with other related compounds:

| Compound Name | COX Inhibition Activity | Analgesic Activity | Antipyretic Activity | Selectivity Index |

|---|---|---|---|---|

| N-(1,5-dimethyl-3-oxo...) | High | Significant | Yes | 344.56 |

| Celecoxib | Moderate | Moderate | Yes | 10.0 |

| Indomethacin | High | High | Yes | 5.0 |

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular processes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Pyrazolone Modifications

The pyrazolone core is conserved across analogs, but substituents on the sulfonamide/amide group vary significantly:

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide (): Features a 4-methylbenzenesulfonamide group. Crystallographic data (R factor = 0.064) indicate a planar pyrazolone ring stabilized by intramolecular hydrogen bonds (N–H···O) between the sulfonamide and carbonyl groups .

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (): Replaces the sulfonamide with an acetamide group bearing a methylsulfanyl substituent. The crystal structure (R factor = 0.042) shows a non-planar conformation due to steric hindrance from the methylsulfanyl group .

- 4-tert-Butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (): Incorporates a bulky tert-butyl group, increasing molar mass (399.51 g/mol) and lipophilicity compared to the target compound .

Substituent Effects on Molecular Interactions

- Hydrogen Bonding : The target compound’s 3-(methylsulfonyl) group acts as a strong hydrogen bond acceptor, contrasting with the 4-methyl () and tert-butyl () analogs, which lack such polar substituents. This may enhance interactions with biological targets .

Physicochemical Properties

Solubility and Lipophilicity

- Target Compound : The polar sulfonyl and sulfonamide groups likely improve aqueous solubility compared to the tert-butyl derivative (), which is more lipophilic (logP estimated >3.5) .

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)decanamide (): The long aliphatic chain (decanamide) significantly increases hydrophobicity (C21H31N3O2), reducing solubility in polar solvents .

Crystallographic Stability

- The target compound’s crystallinity is inferred from analogs: The 4-methylbenzenesulfonamide derivative () has moderate stability (R factor = 0.064), while the methylsulfanyl acetamide () exhibits higher precision (R factor = 0.042), suggesting substituent size and polarity influence packing efficiency .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(methylsulfonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a pyrazole ring and sulfonamide moieties. Its molecular formula is , with a molecular weight of approximately 382.46 g/mol. The structural formula can be represented as follows:

Antiinflammatory and Analgesic Properties

Research has demonstrated that compounds with similar structures exhibit potent anti-inflammatory and analgesic effects. For instance, a study indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The compound showed significant COX-1 and COX-2 inhibitory activities, with IC50 values indicating its potential as an anti-inflammatory agent superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves disrupting microtubule assembly and enhancing caspase activity, leading to programmed cell death .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 10.0 | Induces apoptosis |

| HepG2 | 12.5 | Inhibits cell proliferation |

Enzyme Inhibition

The compound has also been screened for its inhibitory potential against various enzymes, including alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (e5NT). Such inhibition is crucial for understanding its pharmacodynamics and potential side effects in therapeutic applications .

Case Studies

- Study on Alkaline Phosphatase Inhibition : A series of pyrazole derivatives were screened against human recombinant alkaline phosphatases. The findings revealed that certain modifications in the pyrazole structure significantly enhanced enzyme inhibition, suggesting a structure-activity relationship (SAR) that could guide future drug design .

- Anticancer Evaluation : A study involving 32 asymmetric pyrazole compounds highlighted their potential in inhibiting tumor growth in vivo. The compounds were found to induce morphological changes in cancer cells and enhance apoptotic markers significantly compared to controls .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization involves selecting stoichiometric ratios, solvent systems, and reaction temperatures. For example, analogous sulfonamide derivatives are synthesized by reacting precursors (e.g., 4-aminoantipyrine) with sulfonyl chlorides in equimolar ratios under anhydrous conditions . Purification via recrystallization using ethanol/water mixtures (as in ) enhances purity. Monitoring reaction progress with TLC and adjusting pH during workup can minimize byproducts. For thermally sensitive intermediates, low-temperature crystallization (e.g., 293 K in ) preserves stability.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Single-crystal XRD : Resolves bond lengths (e.g., C–C = 0.002–0.007 Å) and torsion angles, with R factors <0.1 (e.g., R = 0.042 in ) .

- NMR/IR : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., 388.4 g/mol for a nitro derivative in ).

Advanced: How do intermolecular interactions stabilize the supramolecular assembly of this compound?

Methodological Answer:

Hirshfeld surface analysis (via CrystalExplorer) quantifies interactions like H-bonding, π–π stacking, and van der Waals forces. For example, in , C–H···O and N–H···S interactions contribute 40–50% to crystal packing. Interaction energy calculations distinguish dominant forces (e.g., electrostatic vs. dispersion), guiding polymorphism studies. Synchrotron XRD at 100 K ( ) enhances resolution for weak interactions .

Advanced: What computational methods predict electronic properties and reactivity?

Methodological Answer:

- DFT : B3LYP/6-311++G(d,p) calculates frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. uses this to correlate electron density with sulfonamide bioactivity.

- Molecular Docking : AutoDock Vina models binding affinities to targets (e.g., cyclooxygenase for anti-inflammatory predictions) .

- MD Simulations : Explore solvation effects using OPLS-AA force fields.

Advanced: How should researchers resolve contradictions between experimental and computational data?

Methodological Answer:

- Validation : Cross-check XRD-derived geometries with DFT-optimized structures (RMSD <0.5 Å acceptable).

- Error Analysis : Compare calculated vs. experimental pKa (e.g., predicted 5.37 in ) via potentiometric titration .

- Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to identify outliers.

Basic: What are critical parameters for single-crystal XRD analysis?

Methodological Answer:

- Temperature : 100 K ( ) reduces thermal motion artifacts.

- Data-to-Parameter Ratio : Aim for >15:1 (e.g., 21.9 in ) to ensure model reliability.

- R Factors : wR <0.16 ( ) indicates acceptable agreement between observed and calculated structures .

Advanced: How to determine thermodynamic properties like pKa and density?

Methodological Answer:

- pKa : Use UV-Vis spectrophotometry with pH titration (e.g., ’s predicted 5.37).

- Density : Experimental measurement via gas pycnometry or computational prediction (e.g., 1.52 g/cm³ in using group contribution methods) .

- Boiling Point : Apply Clausius-Clapeyron equations to DSC/TGA data.

Advanced: Can docking studies predict biological activity for this compound?

Methodological Answer:

Yes. For example, docked a pyrazoline analog into COX-2’s active site (PDB: 3LN1). Protocol:

Prepare ligand (AMBER charges) and protein (remove water, add hydrogens).

Grid box centered on catalytic residues (e.g., Tyr385).

Rank poses by binding energy (ΔG < −8 kcal/mol suggests activity). Validate with MD simulations for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.